N-(2,4-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide
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Overview
Description
N-(2,4-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a pyridin-2-yl group and a 2,4-dimethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the Pyridin-2-yl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of pyridine is coupled with a halogenated quinoline derivative in the presence of a palladium catalyst.
Attachment of the 2,4-Dimethoxyphenyl Group: This can be done through a nucleophilic aromatic substitution reaction, where the quinoline derivative reacts with a 2,4-dimethoxyphenyl halide under basic conditions.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate compound with an amine derivative to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the 2,4-dimethoxyphenyl group, where the methoxy groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Protein Kinases: The compound can inhibit the activity of protein kinases, which are involved in cell growth and signaling.
Phosphodiesterases: It can also inhibit the activity of phosphodiesterases, which regulate intracellular signaling pathways.
Bacterial RNA Polymerase: The compound has been shown to interact with the switch region of bacterial RNA polymerase, inhibiting bacterial gene transcription.
Comparison with Similar Compounds
N-(2,4-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide can be compared with other similar compounds, such as:
N-(2,4-dimethoxyphenyl)-N’-(6-methyl-2-pyridinyl)urea: This compound also exhibits antimicrobial and anticancer properties but differs in its mechanism of action and molecular targets.
N-(2,4-dimethoxyphenyl)dithiolopyrrolone derivatives: These compounds are potent bacterial RNA polymerase inhibitors and have shown significant antimicrobial activity.
Properties
CAS No. |
377762-51-1 |
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Molecular Formula |
C23H19N3O3 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H19N3O3/c1-28-15-10-11-20(22(13-15)29-2)26-23(27)17-14-21(19-9-5-6-12-24-19)25-18-8-4-3-7-16(17)18/h3-14H,1-2H3,(H,26,27) |
InChI Key |
DLGGGAYRDCCUBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4)OC |
solubility |
3.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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